Aflatoxin B1

Descripción

Aflatoxin B1 (AFB1) is a highly toxic and carcinogenic secondary metabolite produced primarily by Aspergillus flavus and Aspergillus parasiticus. It is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), with strong associations with hepatocellular carcinoma (HCC), particularly in individuals with concurrent hepatitis B virus infection . AFB1 contamination is prevalent in crops such as maize, peanuts, and wheat, posing significant risks to food safety and human health. Its toxicity arises from metabolic activation by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates like AFB1-8,9-epoxide. This epoxide binds to DNA, forming mutagenic adducts such as 2,3-dihydro-2-(N7-guanyl)-3-hydroxythis compound, which disrupt DNA replication and repair mechanisms .

Propiedades

IUPAC Name |

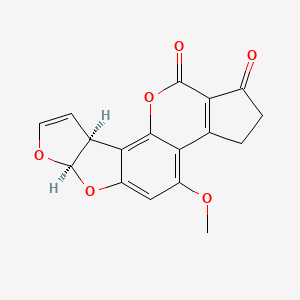

(3S,7R)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8,17H,2-3H2,1H3/t8-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIQSTLJSLGHID-WNWIJWBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C=COC5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 | |

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020035, DTXSID00873175 | |

| Record name | Aflatoxin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Aflatoxin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aflatoxin b-1 appears as colorless to pale yellow crystals or white powder. Exhibits blue fluorescence. (NTP, 1992), Solid; Exhibits blue fluorescence; [Merck Index] Colorless to pale yellow or white solid; [CAMEO] Faintly yellow powder; [MSDSonline], Solid | |

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aflatoxin B1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aflatoxin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Crystals ... exhibits blue fluorescence | |

CAS No. |

1162-65-8, 10279-73-9 | |

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aflatoxin B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1162-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aflatoxin B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AFLATOXIN B1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aflatoxin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Aflatoxin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6aα,9aα-tetrahydro-4-methoxycyclopenta[c]furo[2',3':4,5]furo[2,3-h]chromene-1,11-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFLATOXIN B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N2N2Y55MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AFLATOXIN B1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aflatoxin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

514 to 516 °F (NTP, 1992), 268 °C | |

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AFLATOXIN B1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Métodos De Preparación

Methanol-Water-Hexane Systems

Methanol-water mixtures are widely used for initial AFB1 extraction due to their efficacy in breaking down cellular matrices. For peanut butter or powder, a blend of 250 mL methanol-water (55:45 v/v) and 100 mL hexane is homogenized for one minute, followed by centrifugation to separate lipid-rich hexane layers from the aqueous-methanol phase containing AFB1. Sodium chloride (4 g) is added to enhance phase separation, particularly in samples with high lipid content. Post-centrifugation, the defatted supernatant is subjected to partitioning with chloroform, leveraging AFB1’s higher solubility in chlorinated solvents.

Chloroform-Based Extraction

Chloroform remains a cornerstone solvent for AFB1 isolation. In a standardized protocol, 50 g of powdered sample is mixed with 250 mL chloroform and 25 g diatomaceous earth, shaken vigorously for 30 minutes, and filtered through a Büchner funnel. The filtrate is concentrated via rotary evaporation under nitrogen to prevent oxidative degradation, yielding a residue reconstituted in chloroform for subsequent purification. This method achieves recoveries exceeding 90% for AFB1 in corn and peanuts, albeit requiring careful handling due to chloroform’s toxicity.

Advanced Solid-Phase Extraction (SPE) Techniques

Bifunctional Ionic Liquid-Based Silicas

Recent advancements utilize ionic liquid-modified silicas for selective AFB1 adsorption. Sil@HIm-Im, a hexylimidazolium chloride-functionalized silica sorbent, demonstrates superior adsorption efficiency under optimized conditions: methanol-water (70:30 v/v), pH 5.0, and 20-minute contact time. Post-adsorption, AFB1 is eluted with 3 mL methanol-acetic acid (98:2 v/v), achieving recoveries of 80.0%–103.3% in corn and peanut extracts with RSDs ≤6.58%. This method reduces matrix interference compared to traditional liquid-liquid partitioning.

Silica Gel and Florisil Column Chromatography

Purification of crude extracts often employs silica gel columns conditioned with hexane and dichloromethane. A 22 × 300 mm column packed with 10 g silica gel and 15 g anhydrous sodium sulfate effectively removes non-polar contaminants when eluted with hexane and diethyl ether. AFB1 is subsequently recovered using methanol-chloroform (3:97 v/v), with eluates evaporated to dryness and reconstituted for analysis. Florisil mini-columns (5–7 mm bed height) further refine extracts by retaining pigments and fatty acids, enhancing TLC and HPLC resolution.

Single-Kernel Extraction and Microscale Analysis

Methanol-Water Extraction for Maize Kernels

For single-kernel AFB1 analysis, 200 mg of freeze-ground maize is extracted with 1 mL methanol-water (70:30 v/v), vortexed for 1 minute, and centrifuged at 14,000 rpm. The supernatant is filtered through 0.45 µm PTFE membranes, with aflatoxin M1 (AFM1) added as an internal standard to correct for recovery variations. This microscale method yields 72%–113% recovery across spiked concentrations (4–20 ppb), demonstrating suitability for low-sample-mass applications.

Derivatization with Trifluoroacetic Acid (TFA)

To enhance AFB1 detectability in HPLC, residues are derivatized with 50 µL TFA in hexane, followed by vortexing and aqueous acetonitrile partitioning. This step converts AFB1 to its hemiacetal form, improving fluorescence response and chromatographic separation. Strict adherence to 30-second vortexing and 5-minute reaction times is critical to prevent under- or over-derivatization.

Quantification and Validation Protocols

Thin-Layer Chromatography (TLC) and HPTLC

TLC on silica gel 60 plates with chloroform-acetone (9:1 v/v) mobile phase allows semi-quantitative AFB1 estimation. Visual comparison under UV light (365 nm) or densitometry at 362 nm provides limits of detection (LOD) as low as 1 µg/kg. High-performance TLC (HPTLC) enhances resolution, enabling precise quantification when coupled with calibration curves generated from AFB1 standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-ESI-MS/MS operating in positive-ion MRM mode offers unparalleled specificity. An Agilent 6460 Triple Quadrupole system with a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm) separates AFB1 using a gradient of 0.1% formic acid in water (A) and methanol (B). MRM transitions m/z 313→241 (quantifier) and 313→285 (qualifier) achieve LODs of 0.05 ppb, with matrix-matched calibration curves ensuring accuracy in complex extracts.

Table 1: LC-MS/MS Parameters for AFB1 Analysis

| Parameter | Value |

|---|---|

| Column Temperature | 40°C |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Fragmentor Voltage | 135 V |

| Collision Energy | 25 eV (quantifier) |

UV-Spectrophotometric Calibration

For non-MS workflows, AFB1 quantification via UV absorbance at 362 nm employs a molar absorptivity of 21,860 L·mol⁻¹·cm⁻¹. Stock solutions (1 mg/mL in acetonitrile) are serially diluted to construct calibration curves, with absorbance linearity (R² ≥0.999) validated across 0.05–1.0 µg/mL.

Stability and Homogeneity Considerations

Solution Stability Studies

AFB1 stock solutions in acetonitrile exhibit ≤2% degradation over 12 months at -20°C, as confirmed by LC-DAD-MS/MS. Accelerated stability testing at 40°C for 30 days reveals ≤5% loss, underscoring the necessity of cold storage for long-term integrity.

Homogeneity Assessment

Ampouled AFB1 solutions (1 mL) show RSDs ≤1.5% across 10 vials analyzed by UV spectroscopy, confirming homogeneity for interlaboratory comparisons. Silica gel cartridges preconditioned with hexane and dichloromethane further minimize variability during SPE, with recoveries standardized using 100 ng AFB1 spikes.

Emerging Trends and Methodological Comparisons

Table 2: Recovery and Precision of AFB1 Preparation Methods

| Method | Matrix | Recovery (%) | RSD (%) | LOD (ppb) |

|---|---|---|---|---|

| Chloroform Extraction | Peanut | 90–95 | 4–6 | 1.0 |

| Ionic Liquid SPE | Corn | 80–103 | 2.4–6.6 | 0.5 |

| Single-Kernel LC-MS | Maize | 72–113 | 4–15 | 0.05 |

While traditional methods remain robust for bulk samples, SPE and microscale LC-MS/MS offer superior sensitivity and reduced solvent use. The BIPM’s harmonized protocols further enhance reproducibility, advocating for matrix-matched calibration and stringent column validation .

Análisis De Reacciones Químicas

Types of Reactions: Aflatoxin B1 undergoes several chemical reactions, including oxidation, reduction, and substitution. One of the most critical reactions is its conversion to this compound-exo-8,9-epoxide by the cytochrome P450 enzyme system .

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes in the liver catalyze the oxidation of this compound to its epoxide form.

Reduction: Reduction reactions can convert this compound to less toxic metabolites such as aflatoxicol.

Substitution: Various nucleophiles can react with this compound, leading to the formation of DNA and protein adducts.

Major Products:

This compound-exo-8,9-epoxide: A highly reactive intermediate that forms DNA adducts.

Aflatoxicol: A reduced metabolite with lower toxicity.

Aplicaciones Científicas De Investigación

Health Implications and Toxicology

Aflatoxin B1 and Human Health Risks:

AFB1 exposure is linked to various health issues, including liver cancer, growth impairment in children, and immunotoxicity. A systematic review indicated a negative association between AFB1 exposure and growth metrics in infants and children, highlighting its role as a risk factor for underweight and stunting (β = -0.18 for WAZ) .

Mechanisms of Toxicity:

AFB1 exerts its toxic effects through metabolic activation in the liver, leading to DNA adduct formation that disrupts normal cellular functions. The toxin's metabolites can bind covalently to macromolecules, resulting in mutagenic changes that contribute to carcinogenesis .

Case Study: Acute Aflatoxicosis Outbreak in Kenya:

A significant outbreak in Kenya during 2004 resulted in 317 cases and 125 deaths due to contaminated maize. This case-control study established a strong correlation between high aflatoxin levels in homegrown maize and serum this compound–lysine adduct concentrations in affected individuals . The findings emphasized the need for effective monitoring of aflatoxin levels in food supplies.

Detection Techniques

Advancements in Detection Methods:

Recent progress has been made in developing sensitive detection techniques for AFB1 in food products. Methods such as enzyme-linked immunosorbent assays (ELISA), high-performance liquid chromatography (HPLC), and molecular techniques have been employed to quantify AFB1 levels effectively .

Table 1: Comparison of Detection Techniques for AFB1

| Technique | Sensitivity | Specificity | Application |

|---|---|---|---|

| ELISA | Moderate | High | Food safety monitoring |

| HPLC | High | Moderate | Research laboratories |

| Molecular Techniques | Very High | Very High | Advanced toxicology studies |

Agricultural Applications

Impact on Crop Safety:

AFB1 contamination poses a significant threat to agricultural products, particularly grains, nuts, and seeds. Its presence can lead to substantial economic losses due to crop rejection during quality control processes .

Biodegradation Strategies:

Research is underway to develop biotechnological approaches for degrading AFB1 using microbial enzymes. For instance, certain fungal strains have shown promise in degrading AFB1 effectively, which could pave the way for bioremediation strategies in agriculture .

Research Applications

Molecular Docking Studies:

Recent studies have utilized molecular docking techniques to explore the interactions between AFB1 and various biological targets associated with hepatotoxicity. This approach has identified potential therapeutic targets that could mitigate AFB1-induced liver damage .

Computational Toxicology:

Computational methods have been employed to predict the toxicological profiles of AFB1, facilitating the identification of its molecular mechanisms of action. These studies provide valuable insights into how AFB1 interacts with cellular pathways involved in carcinogenesis .

Mecanismo De Acción

Aflatoxin B1 exerts its toxic effects primarily through the formation of DNA adducts. The cytochrome P450 enzyme system converts this compound to its reactive epoxide form, which then binds to DNA, causing mutations and initiating carcinogenesis . Additionally, this compound induces oxidative stress, leading to cellular damage and apoptosis .

Comparación Con Compuestos Similares

Comparison with Structurally Related Aflatoxins

AFB1 belongs to a family of 18 structurally similar aflatoxins. Key analogs include:

| Compound | Structure | Toxicity | Occurrence |

|---|---|---|---|

| AFB1 | Difuranocoumarin, cyclopentenone ring | Most potent carcinogen (LD₅₀: 0.3–0.6 mg/kg in rats) | Contaminates grains, nuts, spices |

| Aflatoxin G1 | Difuranocoumarin, lactone ring | Lower carcinogenicity than AFB1 | Co-occurs with AFB1 in crops |

| Aflatoxin M1 | Hydroxylated derivative of AFB1 | Moderately toxic; excreted in milk | Found in dairy products |

| Aflatoxin B2 | Saturated difuran ring | Less mutagenic; requires metabolic activation | Co-contaminant with AFB1 |

- Aflatoxin M1 (AFM1) : A hydroxylated metabolite of AFB1, AFM1 is excreted in urine and milk. It serves as a biomarker for AFB1 exposure, with 1.23–2.18% of dietary AFB1 converted to AFM1 in humans .

- Aflatoxin B2a (AFB2a): Formed via acid-catalyzed hydration of AFB1, AFB2a is less toxic and can be generated during food detoxification processes, such as treatment with acidogenous yoghurt .

Comparison with Metabolites and Derivatives

AFB1 undergoes species-specific metabolism, producing distinct metabolites with varying toxicological profiles:

Table 1: Key Metabolites of AFB1

- Species Differences : Duck liver predominantly produces aflatoxicol, while primates and humans generate AFQ1. Mouse and human livers produce AFP1, which is absent in ducks and rats .

- DNA Adducts : The primary AFB1-DNA adduct (2,3-dihydro-2-(N7-guanyl)-3-hydroxyaflatoxin B1) is identical in humans and rats, but its excretion in urine represents 30–40% of initial liver DNA adduct levels .

Comparison with Other Mycotoxins

AFB1 is often compared to other mycotoxins in terms of mechanisms and health impacts:

Table 2: AFB1 vs. Benzo(a)pyrene (BaP)

| Parameter | AFB1 | Benzo(a)pyrene |

|---|---|---|

| Carcinogenicity | Group 1 (IARC); HCC linkage | Group 1 (IARC); lung cancer linkage |

| DNA Binding | Forms N7-guanyl adducts | Forms bulky benzo(a)pyrene diol-epoxide-DNA adducts |

| Metabolic Activation | CYP1A2, CYP3A4 | CYP1A1, CYP1B1 |

| Exposure Biomarkers | AFM1 in urine, DNA adducts in liver | 1-hydroxypyrene in urine |

AFB1 exhibits lower DNA binding levels than BaP in human bronchus and colon tissues but has a higher specificity for liver DNA damage .

Detoxification Strategies

Table 3: Detoxification Methods for AFB1

Actividad Biológica

Aflatoxin B1 (AFB1) is a potent mycotoxin produced primarily by the fungi Aspergillus flavus and Aspergillus parasiticus. It is recognized as one of the most toxic and carcinogenic substances known, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). This article delves into the biological activity of AFB1, including its mechanisms of toxicity, effects on human health, degradation methods, and case studies highlighting its impact.

Mechanisms of Toxicity

AFB1 exerts its toxic effects through several biological mechanisms:

- DNA Damage : AFB1 is bioactivated in the liver to form reactive intermediates that bind to DNA, leading to mutations. The most significant target is the human p53 gene, where AFB1-DNA adducts can cause G-T transversions, contributing to carcinogenesis .

- Oxidative Stress : AFB1 induces oxidative stress by generating free radicals, which can damage cellular components and lead to apoptosis and necrosis .

- Immune Suppression : Chronic exposure to AFB1 can impair immune function, increasing susceptibility to infections and diseases .

Health Implications

The health implications of AFB1 exposure are severe:

- Carcinogenicity : AFB1 is strongly linked to hepatocellular carcinoma (HCC), particularly in individuals with chronic hepatitis B virus (HBV) infection. The synergistic effect of AFB1 and HBV significantly elevates cancer risk .

- Acute Aflatoxicosis : High levels of AFB1 can cause acute poisoning, characterized by liver damage, jaundice, and potentially death. This is particularly concerning in regions where food contamination is prevalent .

Degradation Methods

Efforts to mitigate the effects of AFB1 include various degradation strategies:

Case Study 1: Dietary Exposure in Sub-Saharan Africa

A study conducted in Tanzania assessed the exposure of infants and young children (IYC) to aflatoxins through complementary feeding practices. The research highlighted that common ingredients used in CFs were frequently contaminated with aflatoxins, leading to chronic exposure risks among vulnerable populations. The study found that 84% of IYC had detectable levels of aflatoxins in their serum, emphasizing the need for improved food safety measures .

Case Study 2: Biodegradation by Lactic Acid Bacteria

Research has shown that lactic acid bacteria (LAB) can effectively degrade aflatoxins through various mechanisms, including adsorption and production of antifungal metabolites. In laboratory settings, certain strains demonstrated a significant capacity to bind aflatoxins to their cell walls, reducing toxin levels in contaminated food products . This approach offers a promising biological method for detoxifying foods before consumption.

Q & A

Basic Research Questions

Q. What are the standard methodologies for detecting and quantifying AFB1 in biological and food matrices?

- Methods :

- Reverse-phase HPLC with fluorescence detection is widely used, achieving limits of detection (LOD) as low as 0.005 ng/g for AFB1 in food matrices. Calibration with certified standards and validation via signal-to-noise (S/N) ratios are critical .

- Immunoassays (e.g., ELISA) employ antibodies raised against AFB1-protein conjugates, offering sensitivities of 0.2–2.0 ng/mL in biological fluids. Cross-reactivity with metabolites (e.g., AFM1) must be validated .

- For food samples (e.g., groundnuts), homogenization, solvent extraction, and immunoaffinity column cleanup are essential to minimize matrix interference .

Q. Which experimental models are commonly used to study AFB1 toxicity and carcinogenicity?

- In vitro : HepG2 human hepatoma cells are standard for assessing cytotoxicity (via MTT assays), DNA fragmentation, and oxidative stress markers (e.g., protein carbonyls) .

- In vivo : Rodent models (rats, mice) and fish (e.g., Nile tilapia) are used to study bioaccumulation, liver carcinogenesis, and detoxification pathways. Species-specific cytochrome P-450 metabolism must be considered .

Q. How is AFB1 bioactivated in biological systems, and what analytical techniques confirm its reactive metabolites?

- Cytochrome P-450NF (CYP3A4) oxidizes AFB1 to the genotoxic AFB1-8,9-epoxide , which forms DNA adducts (e.g., 2,3-dihydro-2-(N7-guanyl)-3-hydroxyaflatoxin B1). This is confirmed via:

- HPLC-MS for adduct isolation and quantification .

- Enzyme reconstitution assays with human liver microsomes to validate metabolic pathways .

Advanced Research Questions

Q. How can researchers address discrepancies in AFB1 toxicity data between in vitro and in vivo models?

- Key factors :

- Metabolic differences : HepG2 cells lack full CYP450 activity compared to primary hepatocytes or in vivo models .

- Bioaccumulation : In vivo models (e.g., fish) show tissue-specific toxin retention, complicating direct extrapolation to cell-based studies .

Q. What strategies optimize the limit of detection (LOD) for AFB1 in complex matrices?

- Sample preparation : Acid hydrolysis (e.g., formic acid) improves adduct recovery from DNA .

- Instrumentation : Coupling HPLC with tandem mass spectrometry (LC-MS/MS) enhances specificity and reduces LOD to 0.001 ng/g .

- Quality control : Include internal standards (e.g., isotopically labeled AFB1) to correct for matrix effects .

Q. What molecular techniques elucidate the role of AFB1-induced DNA adducts in carcinogenesis?

- Adduct mapping : Use alkaline sucrose gradient centrifugation or ²³²P-postlabeling to quantify adducts in genomic DNA .

- Gene expression profiling : RNA-seq identifies dysregulated pathways (e.g., p53, NRF2) in AFB1-exposed models .

- CRISPR/Cas9 knockouts : Study DNA repair mechanisms (e.g., nucleotide excision repair) by targeting genes like XPC or ERCC1 .

Q. How do epigenetic modifications contribute to AFB1's carcinogenic potential, and what methods assess these changes?

- DNA methylation : Bisulfite sequencing reveals hypermethylation in tumor suppressor genes (e.g., RASSF1A) in AFB1-associated hepatocellular carcinoma .

- Histone modifications : Chromatin immunoprecipitation (ChIP) assays assess acetylation or methylation marks at oncogene promoters .

- miRNA profiling : Network analysis (e.g., miR-34a) links AFB1 exposure to metastasis and immune evasion .

Q. What are the challenges in correlating AFB1 exposure levels with clinical outcomes in epidemiological studies?

- Exposure assessment : Use biomarkers (e.g., AFB1-albumin adducts in serum) for accurate dose-response modeling .

- Confounding factors : Control for hepatitis B/C co-infections, which synergize with AFB1 to increase liver cancer risk .

- Longitudinal design : Cohort studies with repeated sampling are needed to account for variable toxin intake in high-risk populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.